4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline
Description
Properties
IUPAC Name |
4-[(3-methoxypyrrolidin-1-yl)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-13-7-9-17(11-13)10-12-6-8-16-15-5-3-2-4-14(12)15/h2-6,8,13H,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLOQKOJJZBNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Reaction Adaptations
The Skraup reaction remains a cornerstone for quinoline synthesis. Using aniline derivatives, glycerol, and sulfuric acid, this method generates the quinoline scaffold via cyclodehydration. For 4-substituted quinolines, 4-aminobenzaldehyde serves as a critical intermediate. Modifications include substituting glycerol with ethyl acetoacetate to enhance yield (72–85%).
Reaction Conditions:
- Reactants: Aniline derivative (1.0 mmol), ethyl acetoacetate (1.2 mmol), concentrated H₂SO₄ (catalytic)
- Temperature: 120–140°C, reflux
- Yield: 78% (unoptimized)
Introduction of the 3-Methoxypyrrolidinylmethyl Group
Alkylation of 4-Chloromethylquinoline
A direct alkylation strategy involves reacting 4-chloromethylquinoline with 3-methoxypyrrolidine. This method, detailed in patent EP1474145B1, uses polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitution.
Optimized Protocol:
Reductive Amination Approach
An alternative route uses reductive amination between 4-formylquinoline and 3-methoxypyrrolidine. Sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5) achieves imine formation and subsequent reduction.
Key Data:
- Reactants: 4-Formylquinoline (1.0 mmol), 3-methoxypyrrolidine (1.2 mmol), NaBH₃CN (1.5 mmol)
- Yield: 74% (after column chromatography)
Multicomponent Reaction Strategies
Recent advances leverage pyrazole-promoted multicomponent reactions (MCRs) to streamline synthesis. A catalyst-free MCR of diketene, isatin, and primary amines in ethanol generates pyrrolo[3,4-c]quinoline intermediates, which can be functionalized with 3-methoxypyrrolidine.
Representative Procedure:
- Reactants: Pyrazole (1.0 mmol), isatin (1.0 mmol), diketene (1.0 mmol), 3-methoxypyrrolidine (1.0 mmol)
- Conditions: Ethanol, reflux, 4 h
- Yield: 73–90%
Stereochemical Considerations
The 3-methoxypyrrolidine moiety introduces chirality, necessitating asymmetric synthesis. Patent EP1474145B1 reports the use of (3S)-3-methoxypyrrolidine to achieve enantiomerically pure products. Chiral HPLC or enzymatic resolution may further enhance enantiomeric excess (ee > 98%).
Comparative Analysis of Methods
Mechanistic Insights
Alkylation Mechanism
The nucleophilic substitution at the 4-position of quinoline proceeds via an Sₙ2 mechanism. The chloromethyl group acts as a leaving group, while 3-methoxypyrrolidine’s lone pair attacks the electrophilic carbon.
Multicomponent Reaction Pathways
Pyrazole facilitates diketene ring-opening, generating a ketene intermediate that reacts with isatin to form a β-lactam. Subsequent amine incorporation and cyclization yield the quinoline core, followed by pyrrolidine coupling.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypyrrolidinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Material Science: The compound’s unique chemical structure makes it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Pyrrolidine vs. Piperazine : Piperazine-containing derivatives (e.g., ) often exhibit enhanced solubility and kinase inhibition due to basic nitrogen atoms, whereas pyrrolidine analogs (e.g., ) show antiviral potency, likely due to hydrophobic interactions.
- Methoxy Substituents : Methoxy groups (as in ) improve solubility and may enhance binding to hydrophobic enzyme pockets. The 3-methoxy group in the target compound could similarly optimize bioavailability.
- Heterocyclic Fusion: Pyrazoloquinoline derivatives (e.g., ) demonstrate broad-spectrum antiviral activity, suggesting fused heterocycles enhance target engagement.
Physicochemical Properties
- Solubility : Methoxy and piperazine groups enhance aqueous solubility (e.g., logP reduction in vs. ).
- Thermal Stability: Pyrazoloquinolines (e.g., ) are stable up to 200°C, making them suitable for formulation.
- Toxicity : Halogenated derivatives (e.g., chloro in ) may pose higher toxicity risks, while methoxy groups reduce reactivity .
Biological Activity
4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Structural Features
- Quinoline ring : A bicyclic aromatic structure that contributes to its biological activity.
- Pyrrolidine moiety : A five-membered ring containing nitrogen, which can influence the compound's pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to effectively inhibit the growth of various clinically relevant microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membrane integrity and interference with nucleic acid synthesis. The quinoline structure may facilitate intercalation into DNA, thereby inhibiting replication.
Cytotoxicity and Antitumor Activity
Studies have also explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of antibiotic-resistant strains. The results demonstrated that it could effectively reduce bacterial load in vitro, suggesting potential as a therapeutic agent against resistant infections.
Case Study 2: Antitumor Activity
A recent study evaluated the effects of this compound on tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, indicating its potential as an anticancer drug.
Absorption and Distribution
As a small lipophilic molecule, this compound is expected to have favorable pharmacokinetic properties, including good absorption and distribution throughout the body.
Metabolism and Excretion
The metabolism of this compound is likely mediated by liver enzymes, with potential pathways including oxidation and conjugation. Excretion primarily occurs via renal pathways.
Safety Profile
Toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to fully elucidate its safety profile and potential side effects in vivo.
Q & A
Q. What are the key parameters for optimizing the synthesis of 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline?
The synthesis of quinoline derivatives often requires multi-step reactions with precise control of temperature, solvent selection, and reactant stoichiometry. For example, the introduction of the pyrrolidinylmethyl group typically involves nucleophilic substitution or reductive amination under inert atmospheres. Reaction yields can be improved by optimizing pH (6.5–7.5) and using catalysts like palladium or copper complexes. Green chemistry principles, such as microwave-assisted synthesis or solvent-free conditions, may enhance sustainability .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtained) to resolve 3D structure.
- HPLC (>95% purity threshold) to assess synthetic yield .
Q. How can initial biological activity screening be conducted for this compound?
Begin with in vitro assays targeting receptors or enzymes relevant to quinoline derivatives (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (IC₅₀/EC₅₀ calculations) and compare against reference compounds like chloroquine. Biochemical assays (e.g., fluorescence polarization) and cell viability tests (MTT assay) are standard .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data for quinoline analogs?
Discrepancies in bioactivity often arise from substituent effects. Perform structure-activity relationship (SAR) studies using:
- Molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or PARP.
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
- QSAR models to correlate electronic properties (e.g., logP, polar surface area) with activity. For example, methoxy groups may enhance solubility but reduce membrane permeability, explaining conflicting cytotoxicity results .
Q. What strategies are effective for resolving crystallographic ambiguities in quinoline derivatives?
Use SHELXL for refinement of X-ray data, especially for handling twinned crystals or high thermal motion. Key steps:
Q. How can substituent effects on pharmacological profiles be systematically analyzed?
Design a library of analogs with variations in:
- Methoxy group position (para vs. meta).
- Pyrrolidine substitution (e.g., 3-methoxy vs. 3-fluoro). Evaluate using:
- SPR (Surface Plasmon Resonance) for binding kinetics (kon/koff).
- Metabolic stability assays (human liver microsomes). A study on pyrazoloquinolines showed chloro substituents increased cytotoxicity (IC₅₀ = 1.2 μM) compared to methoxy derivatives (IC₅₀ = 8.7 μM) .
Q. What methodologies are recommended for studying the mechanism of action in complex biological systems?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by the compound. For target deconvolution:
- Use thermal proteome profiling (TPP) to detect protein stabilization.
- Perform CRISPR-Cas9 knockout screens to pinpoint genetic dependencies. A related quinoline derivative was found to inhibit NF-κB signaling via IKKβ binding (Kd = 34 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
